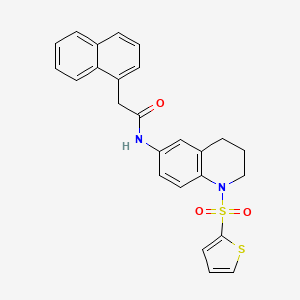

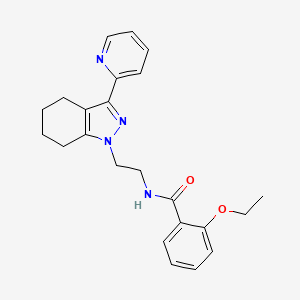

![molecular formula C20H27N3O2 B2549003 4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2418667-99-7](/img/structure/B2549003.png)

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole" is a complex organic molecule that likely exhibits interesting chemical and biological properties due to the presence of aziridine and pyrazole functional groups. Aziridines are three-membered nitrogen-containing heterocycles known for their reactivity due to ring strain, and they are useful intermediates in organic synthesis . Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms and have been widely studied for their pharmacological activities .

Synthesis Analysis

The synthesis of aziridine-containing compounds can be achieved through various methods. One approach for synthesizing aziridine derivatives involves the reaction of N-Boc β-amino methyl esters with lithium bis(trimethylsilyl)amide (LiHMDS) and iodine to obtain trans 2,3-disubstituted N-Boc aziridines with high stereoselectivities and yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of aziridine derivatives can be characterized using spectroscopic techniques such as NMR, HRMS, and FTIR . These methods provide information about the molecular framework and the nature of substituents attached to the aziridine ring. For pyrazole derivatives, single-crystal X-ray structures can confirm the product formation and provide detailed insights into the molecular geometry .

Chemical Reactions Analysis

Aziridine-containing compounds can undergo various chemical reactions, including ring-opening reactions due to the high ring strain in aziridines. The reactivity of aziridines can be exploited in the synthesis of other heterocyclic compounds, such as oxazolidin-2-ones, through rearrangement reactions catalyzed by Lewis acids . Pyrazole derivatives can be synthesized through reactions with aldehydes in acidic media, leading to cyclization and formation of isoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of aziridine and pyrazole derivatives are influenced by their functional groups and molecular structure. Aziridines are typically highly reactive and can act as alkylating agents . Pyrazoles have diverse chemical reactivity and can participate in cycloaddition reactions, serving as precursors to various heterocyclic compounds . The specific physical properties such as melting point, solubility, and stability of the compound "4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole" would require experimental determination.

Wissenschaftliche Forschungsanwendungen

Antitumor Agents and Drug Design

One notable application of aziridine and pyrazole derivatives involves their use as bioreductively activated antitumor agents. These compounds exhibit cytotoxicity against hypoxic cells, which is crucial for targeting tumor microenvironments that are typically less accessible to conventional drugs. For instance, studies have identified that the presence of aziridinyl substituents significantly enhances the cytotoxic effects of these molecules under hypoxic conditions, suggesting their potential in cancer therapy (Naylor et al., 1997). Furthermore, the synthesis and biological evaluation of novel pyrazolopyrimidines have highlighted their anticancer and anti-inflammatory properties, indicating a promising avenue for the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activities

Derivatives of the compound have also been investigated for their antimicrobial activities. Novel compounds exhibiting significant efficacy against various bacterial and fungal pathogens have been developed, showing the versatility of these chemical frameworks in addressing a range of infectious diseases. This includes the development of nitrogen-carbon-linked (azolylphenyl)oxazolidinones with expanded activity against gram-negative organisms, pointing to the potential of such derivatives in overcoming resistance mechanisms and broadening the spectrum of antimicrobial agents (Genin et al., 2000).

Eigenschaften

IUPAC Name |

4-[[2-[(4-cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-22-12-16(11-21-22)13-23-14-17(23)15-24-18-7-9-20(10-8-18)25-19-5-3-2-4-6-19/h7-12,17,19H,2-6,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWMGWQVJDFXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

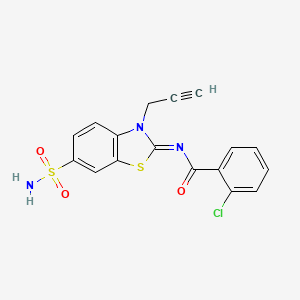

![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine](/img/structure/B2548921.png)

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

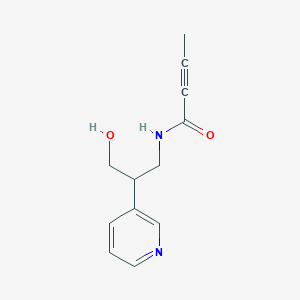

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

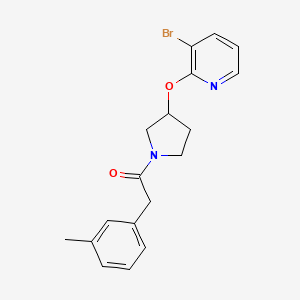

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)